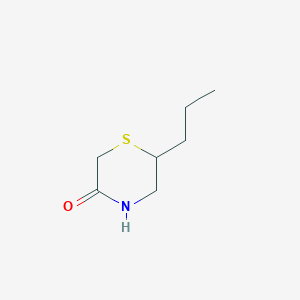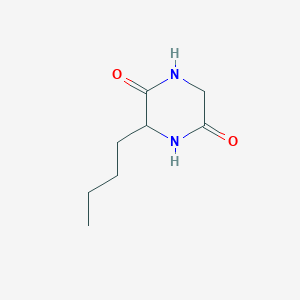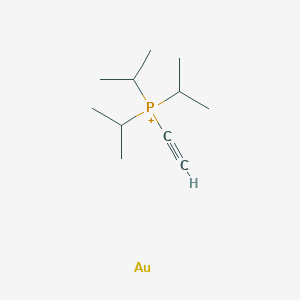
2-Amino-3,6,7,8-tetramethyl-5,6,7,8-tetrahydropteridin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3,6,7,8-tetramethyl-5,6,7,8-tetrahydropteridin-4(3H)-one is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,6,7,8-tetramethyl-5,6,7,8-tetrahydropteridin-4(3H)-one typically involves multi-step organic reactions. Common starting materials include guanidine derivatives and various methylated precursors. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to facilitate the formation of the tetrahydropteridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-Amino-3,6,7,8-tetramethyl-5,6,7,8-tetrahydropteridin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced, often requiring specific solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield various oxidized pteridine derivatives, while substitution reactions could introduce different functional groups into the molecule.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a cofactor in enzymatic reactions or as a probe in biochemical studies.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-3,6,7,8-tetramethyl-5,6,7,8-tetrahydropteridin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a cofactor, modulating the activity of enzymes and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2-Amino-4-hydroxy-6,7,8-trimethylpteridine: Another pteridine derivative with similar structural features.
2-Amino-4,6,7,8-tetramethylpteridine: A closely related compound with slight structural differences.
Uniqueness
2-Amino-3,6,7,8-tetramethyl-5,6,7,8-tetrahydropteridin-4(3H)-one is unique due to its specific methylation pattern and tetrahydropteridine ring structure, which may confer distinct chemical and biological properties compared to other pteridine derivatives.
特性
CAS番号 |
88108-92-3 |
|---|---|
分子式 |
C10H17N5O |
分子量 |
223.28 g/mol |
IUPAC名 |
2-amino-3,6,7,8-tetramethyl-6,7-dihydro-5H-pteridin-4-one |
InChI |
InChI=1S/C10H17N5O/c1-5-6(2)14(3)8-7(12-5)9(16)15(4)10(11)13-8/h5-6,12H,1-4H3,(H2,11,13) |
InChIキー |
PGXVXEYJPPQLRZ-UHFFFAOYSA-N |
正規SMILES |
CC1C(N(C2=C(N1)C(=O)N(C(=N2)N)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(4-Chlorophenoxy)methoxy]acetic acid](/img/structure/B14392890.png)
![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[5,4-c]azocine](/img/structure/B14392902.png)

![1-Phenyl-5-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14392924.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine](/img/structure/B14392926.png)

![2-Methylazuleno[1,2-B]thiophene](/img/structure/B14392931.png)

![Tri([1,1'-biphenyl]-4-yl)(oxo)-lambda~5~-phosphane](/img/structure/B14392934.png)
![3-[(Acetyloxy)methyl]bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid](/img/structure/B14392957.png)
![1-[1-(Cyclopent-2-en-1-yl)-2-ethenylcyclopropyl]ethan-1-one](/img/structure/B14392961.png)
